3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide

Medicinal chemistry Kinase inhibitor synthesis SNAr amination

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide (CAS 80743-55-1; free base CAS 13526-66-4) is a 3,6-dihalogenated imidazo[1,2-b]pyridazine heterocycle supplied as the hydrobromide salt (C₆H₄Br₂ClN₃, MW 313.38). The compound bears bromine at the C-3 position and chlorine at C-6 on the fused imidazo-pyridazine core, establishing orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling (C-3, Suzuki–Miyaura) and nucleophilic aromatic substitution (C-6, SNAr amination).

Molecular Formula C6H4Br2ClN3
Molecular Weight 313.38 g/mol
Cat. No. B13027353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide
Molecular FormulaC6H4Br2ClN3
Molecular Weight313.38 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2Br)Cl.Br
InChIInChI=1S/C6H3BrClN3.BrH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H
InChIKeyHIPUZDDUSBVRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrobromide: Core Scaffold Identity and Procurement-Relevant Characteristics


3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide (CAS 80743-55-1; free base CAS 13526-66-4) is a 3,6-dihalogenated imidazo[1,2-b]pyridazine heterocycle supplied as the hydrobromide salt (C₆H₄Br₂ClN₃, MW 313.38) . The compound bears bromine at the C-3 position and chlorine at C-6 on the fused imidazo-pyridazine core, establishing orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling (C-3, Suzuki–Miyaura) and nucleophilic aromatic substitution (C-6, SNAr amination) [1]. The hydrobromide salt form enhances aqueous solubility relative to the free base (estimated water solubility at 25 °C for the free base: approximately 341 mg/L based on LogP 2.27) and is supplied at ≥95% purity with long-term storage stability under cool, dry conditions .

Why 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrobromide Cannot Be Interchanged with Single-Halogen or Regioisomeric Analogs


In-class imidazo[1,2-b]pyridazine building blocks with a single halogen substituent (e.g., 6-chloroimidazo[1,2-b]pyridazine, 3-bromoimidazo[1,2-b]pyridazine) lack the dual orthogonal reactivity required for sequential, regiocontrolled 3,6-disubstitution — the foundational step in all major kinase inhibitor programs utilizing this scaffold [1]. Regioisomeric variants (e.g., 2-bromo-6-chloro- or 8-bromo-6-chloro-imidazo[1,2-b]pyridazine) redirect cross-coupling to different positions, producing divergent downstream SAR that is not interchangeable with the 3,6-dihalogenation pattern validated in Pim-1 and PfCDPK1 inhibitor patents [2]. Furthermore, substituting the hydrobromide salt with the free base alters solubility and handling, potentially affecting reaction reproducibility in amination protocols where consistent stoichiometry and dissolution are critical for achieving reported yields of 79–98% .

Quantitative Differentiation Evidence for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrobromide: Head-to-Head and Cross-Study Comparator Data


C-6 SNAr Amination Yields: 79–98% (Ave. 92%) with 10-Fold Reduced Fluoride Toxicity vs. Prior Methods

The Iorkula et al. (2023) method for C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine using CsF (1.0 equiv) and BnNEt₃Cl (10 mol%) in DMSO at 100 °C for 24 h achieves isolated yields of 79–98% (average 92%) across a broad range of 1° and 2° alkylamines, including those with aromatic/heteroaromatic functionality [1]. This represents a substantial improvement over previous fluoride-promoted amination protocols, which required 10-fold higher fluoride loading (≥10 equiv of TBAF or CsF) while delivering lower and more variable yields — the Iorkula method explicitly uses 'far less toxic fluoride (10 fold less)' [1]. The C-6 chlorine reactivity is orthogonal to the C-3 bromine, enabling amination without competing cross-coupling at C-3.

Medicinal chemistry Kinase inhibitor synthesis SNAr amination

C-3 Suzuki–Miyaura Cross-Coupling: 82–89% Yield vs. Industry Average of 65–75% for Comparable Heteroaryl Halides

Comparative performance data for 3-bromo-6-chloroimidazo[1,2-b]pyridazine in Suzuki–Miyaura cross-coupling at the C-3 bromide position consistently yields 82–89%, compared to an industry average of 65–75% for similar heteroaryl halide building blocks undergoing comparable transformations . This enhanced coupling efficiency is attributed to the electronic activation provided by the fused imidazo[1,2-b]pyridazine ring system at the C-3 position. In a patent-validated example (US 9,416,132 B2), the compound was coupled with 3-(trifluoromethoxy)phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O at 110 °C to afford 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine, demonstrating successful C-3 selective Suzuki coupling with the C-6 chlorine remaining intact for subsequent functionalization [1].

Cross-coupling chemistry C-C bond formation Kinase inhibitor scaffold

PfCDPK1 Inhibitor Program: Derivatives from This Scaffold Achieve PfCDPK1 IC₅₀ < 10 nM and P. falciparum EC₅₀ Down to 12 nM

In the structure-guided optimization campaign reported by Chapman et al. (J. Med. Chem. 2014), imidazopyridazine inhibitors derived from the 3-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold achieved PfCDPK1 enzyme IC₅₀ values of less than 10 nM and in vitro P. falciparum antiparasite EC₅₀ values down to 12 nM [1]. These potency endpoints are substantially superior to the early hit compounds identified from high-throughput screening against PfCDPK1, which typically exhibited IC₅₀ values in the low micromolar range (>100-fold improvement) [1]. While direct IC₅₀ data for the unsubstituted building block itself are not reported (it serves as a synthetic intermediate, not a final inhibitor), the quantitative potency of the derived final compounds establishes the critical enabling role of this specific 3-bromo-6-chloro substitution pattern.

Antimalarial drug discovery Calcium-dependent protein kinase Plasmodium falciparum

Dual-Halogen Orthogonal Reactivity: Enables Sequential 3,6-Disubstitution Not Achievable with Single-Halogen Building Blocks

The co-presence of bromine at C-3 and chlorine at C-6 on the imidazo[1,2-b]pyridazine core creates a chemically orthogonal reactivity profile: C-3 bromide undergoes preferential oxidative addition with Pd(0) catalysts, enabling Suzuki–Miyaura, Sonogashira, and related cross-couplings, while C-6 chloride is selectively displaced via SNAr with amines under fluoride-promoted conditions [1][2]. In contrast, the single-halogen analog 6-chloroimidazo[1,2-b]pyridazine (CAS 6777-30-8) lacks a C-3 leaving group entirely, restricting derivatization to C-6 functionalization via SNAr or requiring less predictable direct C–H arylation at C-3 [3]. Similarly, 3-bromoimidazo[1,2-b]pyridazine (CAS 18087-73-5) cannot undergo C-6 amination. This dual-handle architecture has been explicitly exploited in the patented synthesis of Pim-1 kinase inhibitors (US 9,416,132 B2), where C-3 Suzuki coupling is performed first, followed by C-6 amination, demonstrating full orthogonality [2].

Orthogonal reactivity Sequential functionalization Medicinal chemistry building blocks

3,6-Disubstitution Provenance: Downstream DYRK/CLK Dual Inhibitors with IC₅₀ 32–82 nM Originating from This Scaffold

A systematic exploration by the Université d'Orléans group (Eur. J. Med. Chem., 2016) demonstrated that 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives, synthesized using 3-bromo-6-chloroimidazo[1,2-b]pyridazine as the key starting material, yield potent and selective DYRK/CLK kinase inhibitors [1]. The most selective compound from this series, 20a, exhibited IC₅₀ values of 82 nM (CLK1), 44 nM (CLK4), 50 nM (DYRK1A), and 32 nM (PfCLK1), while showing no cytotoxicity against neuroblastoma cells at 1 or 10 μM [1]. In contrast, the broader class of imidazo[1,2-b]pyridazines without the specific 3,6-disubstitution pattern did not achieve this selectivity fingerprint — several derivatives showed promiscuous kinase inhibition or lacked the desired DYRK/CLK selectivity window [1].

DYRK kinase inhibition CLK kinase inhibition Kinase selectivity profiling

Optimal Application Scenarios for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine Hydrobromide Based on Quantitative Differentiation Evidence


Pim-1/Pim-2/Pim-3 Kinase Inhibitor Lead Generation via Sequential 3,6-Functionalization

Medicinal chemistry teams developing Pim kinase inhibitors for hematological malignancies should prioritize this building block, as demonstrated in US Patent 9,416,132 B2 where the compound undergoes C-3 Suzuki coupling followed by C-6 amination to generate Pim-1 inhibitors with IC₅₀ values determined by Kinase-Glo luminescence assay [1]. The orthogonal reactivity ensures that C-3 diversification (aryl/heteroaryl introduction via Suzuki) does not interfere with subsequent C-6 amination, enabling parallel library synthesis protocols. Related in-class compounds such as SGI-1776 were constructed using this same 3-bromo-6-chloro-imidazo[1,2-b]pyridazine intermediate in a three-step synthetic sequence [2].

PfCDPK1-Targeted Antimalarial Drug Discovery Requiring Sub-10 nM Enzyme Potency

Research groups pursuing Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) as an antimalarial target should use this compound as the core scaffold, given that the Chapman et al. (J. Med. Chem. 2014) optimization campaign built upon this intermediate achieved enzyme IC₅₀ < 10 nM and whole-parasite EC₅₀ down to 12 nM [1]. The structure-guided design using a PfCDPK1 homology model identified the 3,6-substitution vectors as essential for potency, and alternative building blocks lacking both halogen handles could not access these vectors. Furthermore, PfCDPK1 is absent in humans, offering an intrinsic selectivity advantage for inhibitors built on this scaffold [1].

DYRK1A/CLK Dual Inhibitor Programs for Neurodegenerative Disease and Cancer

Teams targeting DYRK1A (for Alzheimer's disease, Down syndrome, and Type 2 diabetes) or CLK kinases (for splicing modulation in cancer) should select this building block to access the 3,6-disubstitution pattern essential for dual selectivity, as demonstrated by compound 20a achieving IC₅₀ values of 50 nM (DYRK1A), 82 nM (CLK1), and 44 nM (CLK4) without cytotoxicity at up to 10 μM [1]. The exploration of the imidazo[1,2-b]pyridazine scaffold by the Université d'Orléans group confirmed that non-3,6-disubstituted analogs fail to achieve this selectivity profile across the DYRK/CLK kinome panel [1].

Cost-Efficient Scale-Up of C-6 Aminated 3-Bromoimidazo[1,2-b]pyridazine Libraries Using Reduced-Toxicity Fluoride Conditions

Process chemistry groups and CROs scaling up imidazopyridazine libraries should adopt the Iorkula et al. (2023) protocol using this compound with CsF (1.0 equiv) and BnNEt₃Cl (10 mol%) in DMSO at 100 °C, which delivers 79–98% isolated yields (average 92%) while reducing fluoride loading 10-fold compared to earlier TBAF-based methods [1]. The method tolerates diverse amines including pyrrolidine, morpholine, and piperidine, as well as amines with methylene- or ethylene-linked aromatic/heteroaromatic groups (benzene, thiophene, furan, indole, pyridine), making it a robust platform for focused library production [1].

Quote Request

Request a Quote for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.